molecular formula C18H15Cl2NO6 B602128 2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid CAS No. 1215709-75-3

2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid

Cat. No. B602128
CAS RN: 1215709-75-3
M. Wt: 412.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid” is a chemical compound with the molecular formula C18H15Cl2NO6 . It has an average mass of 412.221 Da and a monoisotopic mass of 411.027649 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two dichlorophenylamino groups attached to a phenyl ring, which is further linked to acetoxy groups and an acetic acid group . This structure is likely to confer specific physical and chemical properties to the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 554.1±50.0 °C at 760 mmHg, and a flash point of 288.9±30.1 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its LogP value is 4.66, indicating its lipophilicity .

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID)

Acetic Aceclofenac is a potent NSAID that belongs to the phenyl acetic acid group . It is a potent COX-II blocker and inhibits the synthesis of prostaglandin E2 . The anti-inflammatory properties are comparable to other NSAIDs like diclofenac .

Analgesic

Acetic Aceclofenac is used as an effective pain killer in lower backache, dental or gynecological pain . It helps to reduce pain, inflammation, and stiffness associated with these conditions, improving the quality of life for patients .

Antipyretic

In addition to its anti-inflammatory and analgesic properties, Acetic Aceclofenac also has antipyretic activities . This makes it useful in reducing fever and managing symptoms associated with fever.

Treatment of Osteoarthritis

Acetic Aceclofenac is commonly used in the treatment of osteoarthritis . It helps manage inflammation to control the symptoms as complete reversal of the disease is not practical . It has shown significant decrease in pain and severity of symptoms and improvement of functional capacity in osteoarthritis patients .

Treatment of Rheumatoid Arthritis

Acetic Aceclofenac is also prescribed for rheumatoid arthritis . It helps to reduce pain, inflammation, and stiffness associated with this condition, improving the quality of life for patients .

Treatment of Ankylosing Spondylitis

Another application of Acetic Aceclofenac is in the treatment of ankylosing spondylitis . It helps to reduce pain, inflammation, and stiffness associated with this condition, improving the quality of life for patients .

Treatment of Dysmenorrhea

Acetic Aceclofenac is effective in treating dysmenorrheal pain . A single oral dose of aceclofenac 100 mg is sufficient to reduce primary dysmenorrhoea .

Pharmaceutical Research

In pharmaceutical research, Acetic Aceclofenac is used in method development and validation studies . For example, it is used in replicates analysis, carried out using three solutions prepared by standard addition of pure active pharmaceutical ingredient at three different concentration levels of 80%, 100% and 120% .

Mechanism of Action

Target of Action

Acetic Aceclofenac, also known as 2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid, primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

Acetic Aceclofenac works by potently inhibiting the COX enzyme . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway . The inhibition of IL-6 is thought to be mediated by diclofenac converted from acetic aceclofenac .

Biochemical Pathways

The primary biochemical pathway affected by Acetic Aceclofenac is the arachidonic acid (AA) pathway . Through COX-2 inhibition, Acetic Aceclofenac downregulates the production of various inflammatory mediators, including PGE2, IL-1β, and TNF . These mediators are involved in the inflammatory response, and their downregulation results in reduced inflammation and pain.

Pharmacokinetics

Acetic Aceclofenac belongs to BCS Class II, indicating that it possesses poor aqueous solubility but high permeability . It is metabolized in human hepatocytes and human microsomes to form a major metabolite, which is then further conjugated . These properties impact the bioavailability of Acetic Aceclofenac, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Acetic Aceclofenac’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX enzyme and downregulating the production of inflammatory mediators, Acetic Aceclofenac reduces inflammation, swelling, and fever . This leads to symptomatic relief in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Action Environment

The action, efficacy, and stability of Acetic Aceclofenac can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by factors such as the patient’s diet, age, and overall health status. Furthermore, Acetic Aceclofenac has been reported to have improved general and gastrointestinal tolerability relative to other NSAIDs , suggesting that it may be less affected by gastrointestinal conditions.

properties

IUPAC Name

2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO6/c19-12-5-3-6-13(20)18(12)21-14-7-2-1-4-11(14)8-16(24)27-10-17(25)26-9-15(22)23/h1-7,21H,8-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMXAVBMWGEQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746915
Record name {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215709-75-3
Record name Acetic aceclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215709753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACECLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4I1N4M2NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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